molecular formula C12H9N3 B2516304 4-Amino-2-(pyridin-4-yl)benzonitrile CAS No. 1214327-67-9

4-Amino-2-(pyridin-4-yl)benzonitrile

Cat. No.: B2516304
CAS No.: 1214327-67-9
M. Wt: 195.225
InChI Key: YCDDXDRCFDAOKK-UHFFFAOYSA-N
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Description

4-Amino-2-(pyridin-4-yl)benzonitrile is an aromatic nitrile derivative featuring a pyridin-4-yl substituent at the 2-position and an amino group at the 4-position of the benzene ring. This compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups, which enable diverse reactivity and interactions with biological targets. The pyridine moiety enhances electron-withdrawing properties, while the amino group provides sites for hydrogen bonding and further derivatization.

Properties

IUPAC Name

4-amino-2-pyridin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-8-10-1-2-11(14)7-12(10)9-3-5-15-6-4-9/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDDXDRCFDAOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214327-67-9
Record name 4-amino-2-(pyridin-4-yl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(pyridin-4-yl)benzonitrile typically involves the reaction of 4-bromo-2-(pyridin-4-yl)benzonitrile with ammonia or an amine source under suitable conditions. One common method involves the use of palladium-catalyzed amination reactions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, typically around 100-120°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pyridin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives where the nitrile group is converted to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of 4-amino-2-(pyridin-4-yl)benzonitrile as a scaffold for developing novel anticancer agents. Research indicates that derivatives of this compound can inhibit fatty acid binding protein 4 (FABP4), which is implicated in cancer progression and metabolic disorders. In silico studies and biological evaluations have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .

1.2 Mechanism of Action
The mechanism by which this compound exerts its effects primarily involves interaction with biological targets through non-covalent interactions. This property is particularly useful when the compound is utilized as a fluorescent probe in imaging studies, allowing researchers to visualize biological processes at the cellular level .

Synthesis and Chemical Properties

2.1 Synthesis Routes
The synthesis of this compound typically involves reactions between derivatives of pyridine and benzonitrile. Common methods include palladium-catalyzed amination reactions, which enhance yield and efficiency. The process may also employ continuous flow reactors to optimize production .

2.2 Chemical Reactions
The compound can undergo various chemical transformations:

  • Oxidation : Potassium permanganate can be used as an oxidizing agent.
  • Reduction : Lithium aluminum hydride is commonly employed for reduction reactions.
  • Substitution Reactions : Bases like sodium hydroxide facilitate substitution reactions .

Material Science Applications

3.1 Development of New Materials
The unique functional groups present in this compound allow it to be used in the development of advanced materials, such as polymers and nanocomposites. Its ability to act as a ligand in coordination chemistry opens avenues for creating novel materials with tailored properties .

3.2 Biological Probes
Due to its fluorescent properties, this compound is also explored as a biological probe in various imaging techniques, aiding in the study of cellular mechanisms and interactions within biological systems .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer AgentInhibits FABP4; cytotoxic against cancer cell lines
Imaging TechniquesBiological ProbeFacilitates visualization in cellular environments
Material ScienceDevelopment of PolymersUsed as a ligand for creating advanced materials
Chemical SynthesisVersatile ReactantEngages in oxidation/reduction/substitution reactions

Case Study 1: FABP4 Inhibition

A study focused on the design and synthesis of new FABP4 inhibitors derived from this compound revealed promising results. Through molecular docking simulations, several compounds were identified that exhibited high binding affinity to FABP4, leading to significant inhibition of cancer cell proliferation.

Case Study 2: Fluorescent Probes

In another investigation, derivatives of this compound were tested for their efficacy as fluorescent probes in live-cell imaging. The results demonstrated that these compounds effectively labeled specific cellular structures, providing insights into cellular dynamics and interactions.

Mechanism of Action

The mechanism of action of 4-Amino-2-(pyridin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrile groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

4-Amino-2-(trifluoromethyl)benzonitrile

  • Structure : Replaces the pyridin-4-yl group with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Melting Point: 144–146°C .
    • Solubility: Enhanced lipophilicity due to the -CF₃ group, improving membrane permeability .
    • Stability: The electron-withdrawing -CF₃ group increases resistance to metabolic degradation .
  • Applications :
    • Key impurity in bicalutamide (anticancer drug) synthesis, regulated to ≤0.1% in pharmaceutical formulations .
    • Intermediate in agrochemicals and materials science .

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

  • Structure : Pyridin-4-yl replaced with a 4-chloropyrimidin-2-yl group.
  • Properties :
    • Molecular Weight: 230.65 g/mol .
    • Reactivity: Chlorine atom enables nucleophilic substitution reactions for further functionalization .
  • Applications: Potential building block for kinase inhibitors or antiviral agents due to pyrimidine’s prevalence in bioactive molecules .

4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile

  • Structure : Features a hydroxylated pyrimidine ring.
  • Properties :
    • Hydrogen Bonding: The hydroxyl group enhances solubility in polar solvents and interaction with biological targets .
    • Molecular Weight: 212.21 g/mol .
  • Applications : Intermediate in etravirine (antiretroviral drug) synthesis .

4-Amino-2-(benzyloxy)benzonitrile

  • Structure : Substituted with a benzyloxy (-OCH₂C₆H₅) group.
  • Properties :
    • Lipophilicity: Increased due to the bulky benzyl group, affecting pharmacokinetics .
    • Molecular Weight: 224.26 g/mol .
  • Applications : Explored in dye synthesis and polymer chemistry .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-Amino-2-(pyridin-4-yl)benzonitrile Pyridin-4-yl 195.22 Not reported Pharmacophore development
4-Amino-2-(trifluoromethyl)benzonitrile -CF₃ 186.14 144–146 Bicalutamide impurity
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile 4-Hydroxypyrimidin-2-yl 212.21 Not reported Etravirine intermediate
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile 4-Chloropyrimidin-2-yl 230.65 Not reported Kinase inhibitor precursor

Biological Activity

4-Amino-2-(pyridin-4-yl)benzonitrile (commonly referred to as compound 1) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its cytotoxicity, mechanism of action, and structure-activity relationships (SAR). The information is synthesized from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N2 Molecular Weight 186 21 g mol \text{C}_{11}\text{H}_{10}\text{N}_{2}\text{ Molecular Weight 186 21 g mol }

This compound features a pyridine ring, an amino group, and a benzonitrile moiety, which are crucial for its biological activity.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study by demonstrated that this compound showed promising antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values observed were approximately 4.3 µg/mL (0.013 µM) for MCF-7 cells, indicating a potent effect.

Cell Line IC50 (µg/mL) Selectivity Index (SI)
MCF-74.319.3
MDA-MB-2315.03.7

The mechanism through which this compound exerts its cytotoxic effects appears to involve the inhibition of key oncogenic pathways. Specifically, it has been implicated in the inhibition of DNA methyltransferases (DNMTs), which play critical roles in cancer cell proliferation and survival. Inhibition of DNMTs leads to the reactivation of tumor suppressor genes that are often silenced in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. A comparative analysis with related compounds reveals that:

  • Substituent Variation : The presence of different substituents on the pyridine or benzonitrile rings can enhance or reduce cytotoxicity.
  • Amino Group Positioning : The position of the amino group on the benzene ring is critical for maintaining activity; alterations often result in diminished efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Breast Cancer Models : In vivo studies demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
  • Combination Therapies : When used in combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

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